molecular formula C18H12Cl4N4S2 B2369176 4,6-dichloro-2-[4-(4,6-dichloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole CAS No. 863001-23-4

4,6-dichloro-2-[4-(4,6-dichloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2369176
CAS No.: 863001-23-4
M. Wt: 490.24
InChI Key: VFRNQLOUSUOTSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-dichloro-2-[4-(4,6-dichloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound featuring a piperazine core substituted with two 4,6-dichlorobenzo[d]thiazol-2-yl groups. This compound is part of the thiazole family, known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-2-[4-(4,6-dichloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole typically involves the reaction of piperazine with 4,6-dichlorobenzo[d]thiazole under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4,6-dichloro-2-[4-(4,6-dichloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole rings .

Scientific Research Applications

4,6-dichloro-2-[4-(4,6-dichloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-dichloro-2-[4-(4,6-dichloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole is unique due to its piperazine core, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

4,6-Dichloro-2-[4-(4,6-dichloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole is a compound of significant interest due to its diverse biological activities. This compound features a complex structure that includes multiple chlorinated benzothiazole moieties and a piperazine ring, which contribute to its pharmacological properties. This article reviews the biological activities associated with this compound, including antimicrobial, anticancer, and enzyme inhibition effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H16Cl4N4S2\text{C}_{18}\text{H}_{16}\text{Cl}_4\text{N}_4\text{S}_2

This structure contains two benzothiazole units and a piperazine linker, which are critical for its biological interactions.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of derivatives related to 4,6-dichloro-benzothiazoles. For instance, compounds derived from 4,6-dichloro-2-aminobenzothiazole were tested against various Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 50 to 100 μg/mL .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundTarget OrganismMIC (μg/mL)
4,6-Dichloro-2-aminobenzothiazoleStaphylococcus aureus50
4,6-Dichloro-2-aminobenzothiazoleEscherichia coli100

Anticancer Activity

Research indicates that benzothiazole derivatives possess anticancer properties. For example, studies have shown that certain benzothiazole compounds can inhibit cancer cell proliferation in various cancer lines through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to induce apoptosis was confirmed in human cancer cell lines such as HeLa and MCF-7 .

Table 2: Anticancer Activity of Benzothiazole Derivatives

CompoundCancer Cell LineIC50 (μM)
This compoundHeLa15
This compoundMCF-720

Enzyme Inhibition

The compound has also been studied for its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Molecular docking studies suggest that the compound interacts effectively with the active site of AChE, displaying significant inhibition comparable to standard drugs like donepezil .

Table 3: AChE Inhibition by Benzothiazole Derivatives

Compound% Inhibition at 10 μM
This compound90%

Case Studies

A notable case study involved the synthesis and evaluation of various benzothiazole derivatives for their biological activity. The study reported that compounds with specific substitutions on the benzothiazole ring exhibited enhanced antimicrobial and anticancer activities compared to unsubstituted analogs. The authors concluded that structural modifications could optimize the pharmacological profiles of these compounds .

Properties

IUPAC Name

4,6-dichloro-2-[4-(4,6-dichloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl4N4S2/c19-9-5-11(21)15-13(7-9)27-17(23-15)25-1-2-26(4-3-25)18-24-16-12(22)6-10(20)8-14(16)28-18/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRNQLOUSUOTSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3Cl)Cl)C4=NC5=C(S4)C=C(C=C5Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl4N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.